Fmoc-N-Me-D-Phe(3-CN)-OH

Peptide Chemistry Analytical Characterization Mass Spectrometry

Sourcing Fmoc-N-Me-D-Phe(3-CN)-OH is critical for labs engineering conformationally constrained, protease-resistant macrocyclic peptides. This building block uniquely combines three critical modifications—Fmoc-protected N-methylation, D-stereochemistry, and a meta-cyano IR probe—that cannot be replicated by standard phenylalanine analogs. Generic substitution with Fmoc-Phe-OH or Fmoc-N-Me-Phe-OH will fundamentally alter your peptide's backbone conformation, metabolic stability, and target-binding kinetics. Ensure your supplier provides HPLC-validated purity to maintain high-fidelity library screening data.

Molecular Formula C26H22N2O4
Molecular Weight 426.5 g/mol
Cat. No. B15495856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-D-Phe(3-CN)-OH
Molecular FormulaC26H22N2O4
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCN(C(CC1=CC(=CC=C1)C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H22N2O4/c1-28(24(25(29)30)14-17-7-6-8-18(13-17)15-27)26(31)32-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,23-24H,14,16H2,1H3,(H,29,30)/t24-/m1/s1
InChIKeyPMAHMTYTKRJGSX-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1000 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-D-Phe(3-CN)-OH: A Specialized, N-Methylated, Cyano-Substituted Amino Acid Building Block for Advanced Peptide Synthesis


Fmoc-N-Me-D-Phe(3-CN)-OH is a protected, non-proteinogenic amino acid derivative specifically designed for Fmoc-based solid-phase peptide synthesis (SPPS) . It is defined by three key structural modifications: an Fmoc protecting group, an N-methyl substitution on the alpha-amine, and a cyano (-CN) functional group at the meta-position of the D-phenylalanine aromatic ring . This unique combination imparts distinct conformational and physicochemical properties to peptides, making it a valuable building block in drug discovery and peptide engineering research .

Why Fmoc-N-Me-D-Phe(3-CN)-OH Cannot Be Replaced by Common Fmoc-Phenylalanine Analogs in Structure-Critical Peptide Applications


Generic substitution with standard Fmoc-phenylalanine or simpler derivatives is not feasible due to the cumulative impact of three distinct structural modifications: the N-methyl group, the meta-cyano substituent, and the D-stereochemistry. The N-methylation directly eliminates hydrogen-bond donor capacity at the amide nitrogen, dramatically altering peptide backbone conformation and potentially increasing proteolytic stability [1]. The electron-withdrawing cyano group at the meta-position modifies the aromatic ring's electronic character, influencing π-π stacking interactions, binding affinity, and potentially serving as a spectroscopic probe [2]. Finally, the D-configuration confers resistance to enzymatic degradation by natural proteases. These properties are not present in common analogs like Fmoc-Phe-OH or Fmoc-N-Me-Phe-OH, meaning that substituting Fmoc-N-Me-D-Phe(3-CN)-OH would fundamentally alter a peptide's 3D structure, biological activity, and metabolic profile [3].

Fmoc-N-Me-D-Phe(3-CN)-OH: Quantified Differentiation from Structural Analogs


Molecular Weight and Formula Distinction: Quantifying the Effect of Combined N-Methyl and Cyano Modifications

Fmoc-N-Me-D-Phe(3-CN)-OH is uniquely identified by its distinct molecular formula and weight compared to closely related building blocks. While Fmoc-N-Me-D-Phe-OH lacks the cyano group and Fmoc-D-Phe(3-CN)-OH lacks the N-methyl group, the target compound incorporates both . This results in a molecular weight of 426.46 g/mol, a quantifiable difference of +24.96 g/mol over Fmoc-N-Me-D-Phe-OH (401.45 g/mol) and +14.02 g/mol over Fmoc-D-Phe(3-CN)-OH (412.44 g/mol) . This precise mass shift is critical for confirming successful incorporation during peptide synthesis via LC-MS analysis.

Peptide Chemistry Analytical Characterization Mass Spectrometry

N-Methylation as a Determinant of Peptide Backbone Conformation: Impact on Cis/Trans Amide Bond Ratios

N-Methylation is a well-established strategy to alter peptide backbone conformation and improve drug-like properties. In a general study on peptide N-methylation, the introduction of a single N-methyl group significantly shifted the cis/trans amide bond equilibrium [1]. While specific data for Fmoc-N-Me-D-Phe(3-CN)-OH is not available, the effect is a class-level inference. For instance, in a model peptide, the cis/trans ratio for an Xaa-NMePhe bond was approximately 30/70, compared to a negligible cis population (<1%) for a non-methylated Xaa-Phe bond in similar solvents [1]. This conformational restriction is a key design element for enhancing target binding and metabolic stability.

Peptide Conformation Drug Design Pharmacokinetics

Meta-Cyano Substituent as a Spectroscopic Probe and Electronic Modulator

The 3-cyanophenylalanine moiety, specifically the meta-cyano group, provides a unique spectroscopic handle for studying peptide structure and dynamics [1][2]. The C≡N stretching vibration (vCN) is exquisitely sensitive to its local electrostatic environment and hydrogen bonding, making it a site-specific infrared (IR) probe [1]. In a comparative study, the vCN frequency of 3-cyanophenylalanine was shown to be distinct from the para- and ortho- isomers [1]. Its absorption maximum is centered around 2235 cm⁻¹, a spectral region devoid of background from natural amino acids [1]. This allows for the quantification of local electric fields within a peptide or protein. In contrast, the comparator Fmoc-N-Me-D-Phe-OH lacks this functional handle entirely .

Biophysical Chemistry Protein Folding FRET Probes

D-Amino Acid Configuration Confers Inherent Resistance to Proteolytic Degradation

The D-stereochemistry of the phenylalanine residue in Fmoc-N-Me-D-Phe(3-CN)-OH is a critical determinant of its stability against enzymatic degradation [1]. Peptides composed of natural L-amino acids are rapidly cleared in vivo by ubiquitous proteases. Substitution with a D-amino acid is a validated method to increase metabolic stability. In a direct comparison, a model peptide containing a D-Phe residue exhibited a half-life (t1/2) of >120 min in a human serum stability assay, whereas its L-Phe analog was rapidly degraded with a t1/2 of <5 min [2]. The D-configuration in Fmoc-N-Me-D-Phe(3-CN)-OH is therefore a key design feature for extending the duration of action of a therapeutic peptide candidate.

Peptide Stability Drug Metabolism Therapeutic Peptides

Synthetic Accessibility via Standard Fmoc-SPPS Protocols

Despite its complex structure, Fmoc-N-Me-D-Phe(3-CN)-OH is designed for seamless integration into standard Fmoc solid-phase peptide synthesis (SPPS) workflows. The compound is compatible with standard coupling reagents (e.g., HBTU, DIC) and deprotection conditions (20% piperidine in DMF) . A patent describing methods for synthesizing peptides containing N-substituted amino acids explicitly includes the use of such Fmoc-protected, N-alkylated building blocks, confirming their compatibility with established SPPS protocols [1]. This is in contrast to some other modifications that may require specialized, non-standard coupling conditions or protecting groups, which can complicate synthesis and reduce overall yield.

Peptide Synthesis Process Development Manufacturing

High-Value Application Scenarios for Fmoc-N-Me-D-Phe(3-CN)-OH Based on Quantified Differentiation


Design and Synthesis of Metabolically Stable Macrocyclic Peptide Drugs

The combination of N-methylation and D-amino acid stereochemistry in Fmoc-N-Me-D-Phe(3-CN)-OH makes it an ideal building block for constructing conformationally constrained, protease-resistant macrocyclic peptides [1][2]. The N-methyl group promotes a cis-amide bond, inducing a 'kink' in the peptide backbone that can pre-organize the molecule for target binding and enhance cell permeability [1]. Simultaneously, the D-configuration protects the resulting peptide from rapid clearance by proteases, as evidenced by a >24-fold increase in serum half-life observed for D-amino acid-containing peptides [2]. This dual functionality is critical for developing orally bioavailable or long-acting injectable peptide therapeutics.

Development of Site-Specific Spectroscopic Probes for Target Engagement Studies

The meta-cyano group in Fmoc-N-Me-D-Phe(3-CN)-OH provides a unique, non-perturbing infrared (IR) probe that can be incorporated into a peptide of interest [1]. The C≡N stretching frequency is sensitive to its local electrostatic environment, allowing researchers to use FTIR spectroscopy to directly monitor conformational changes upon target binding or to measure local electric fields within a protein binding pocket [1][2]. This capability is unmatched by non-cyano analogs like Fmoc-N-Me-D-Phe-OH [3]. Such direct biophysical measurements provide quantitative, label-free evidence of target engagement, which is highly valuable for validating mechanism of action and supporting structure-activity relationship (SAR) studies.

High-Fidelity Synthesis of Peptides for High-Throughput Screening (HTS) Libraries

For laboratories generating large peptide libraries for high-throughput screening, analytical fidelity is paramount. The distinct molecular weight of Fmoc-N-Me-D-Phe(3-CN)-OH (426.46 g/mol) provides a clear and unambiguous mass shift upon incorporation [1]. This allows for straightforward confirmation of the correct product by LC-MS, which is essential for maintaining the integrity of screening data [2]. Its seamless integration into standard Fmoc-SPPS protocols ensures that its use does not introduce bottlenecks or specialized steps, making it a practical choice for high-volume, automated peptide synthesis [3].

Technical Documentation Hub

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